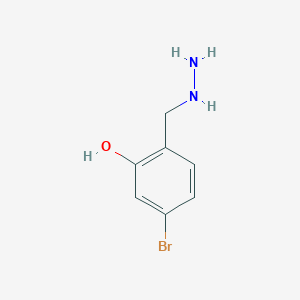
Ethyl 2-nitrobenzoate;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-nitrobenzoate: is an organic compound with the chemical formula C9H9NO4. It is a colorless or pale yellow liquid with a fragrant odor and is commonly used as a reagent and intermediate in organic synthesis . 1-iodo-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13I. It is a crystalline solid that is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .
Preparation Methods
Ethyl 2-nitrobenzoate: can be prepared by reacting benzoic acid with nitric acid to form 2-nitrobenzoic acid, which is then reacted with ethanol to form Ethyl 2-nitrobenzoate . Industrial production methods involve similar steps but are optimized for larger scale production.
1-iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process involves the reaction of 2,3,4,5-tetramethylbenzene with iodine in the presence of an oxidizing agent .
Chemical Reactions Analysis
Ethyl 2-nitrobenzoate: undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
1-iodo-2,3,4,5-tetramethylbenzene: can undergo:
Scientific Research Applications
Ethyl 2-nitrobenzoate: is used in:
Organic Synthesis: As an intermediate for synthesizing other organic compounds such as fluorescent dyes and fragrances.
Pharmaceuticals: As a raw material for insecticides and fungicides.
1-iodo-2,3,4,5-tetramethylbenzene: is used in:
Environmental Research: Studying its degradation in the environment and its impact on ecological toxicity.
Medical Research: As a precursor in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action for Ethyl 2-nitrobenzoate involves its reduction to ethyl 2-aminobenzoate, which can then participate in further chemical reactions . The nitro group is reduced to an amino group, which can then interact with other molecules.
For 1-iodo-2,3,4,5-tetramethylbenzene , the iodine atom can be substituted by other nucleophiles, leading to the formation of various products. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Ethyl 2-nitrobenzoate: can be compared with other nitrobenzoates such as methyl 2-nitrobenzoate and propyl 2-nitrobenzoate. Its unique properties include its specific reactivity and the types of products it forms upon reduction and substitution .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as 1-iodo-3,4,5,6-tetramethylbenzene. Its uniqueness lies in the specific arrangement of methyl groups and the iodine atom, which affects its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C19H22INO4 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 2-nitrobenzoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C9H9NO4/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h5H,1-4H3;3-6H,2H2,1H3 |
InChI Key |
LKYIXTIQWQMDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1[N+](=O)[O-].CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12814723.png)






![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)

![(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12814768.png)




